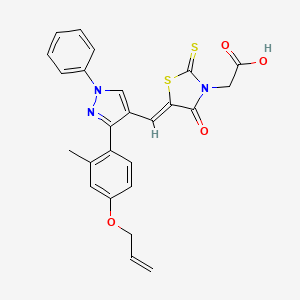

(Z)-2-(5-((3-(4-(allyloxy)-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Descripción general

Descripción

(Z)-2-(5-((3-(4-(allyloxy)-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C25H21N3O4S2 and its molecular weight is 491.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(5-((3-(4-(allyloxy)-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex compound that combines multiple pharmacophores known for their biological activity. This article aims to summarize the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the pyrazole and allyloxy groups enhances its potential as a bioactive molecule.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. For instance, a series of 4-oxo-2-thioxothiazolidin derivatives were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds showed promising antibacterial effects, particularly against resistant strains .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| Compound C | Pseudomonas aeruginosa | 18 |

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been widely studied. For example, compounds similar to this compound have shown activity against various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxic effects on lung cancer cells (HOP-92), with a GI50 value of 0.62 μM, indicating potent activity .

Table 2: Antitumor Activity Against Different Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound D | HOP-92 | 0.62 |

| Compound E | MCF7 | 5.0 |

| Compound F | A549 | 10.0 |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities, particularly as an aldose reductase inhibitor. This is significant in the context of diabetes complications, where aldose reductase plays a crucial role in the conversion of glucose to sorbitol, contributing to diabetic complications. Molecular docking studies have shown that this compound binds effectively to the active site of aldose reductase, suggesting a mechanism for its inhibitory action .

Table 3: Aldose Reductase Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| Epalrestat (standard) | 3.0 |

| (Z)-2-(5-(...)acetic acid | 0.58 |

Case Studies

In a recent investigation involving various thiazolidinone derivatives, researchers synthesized and screened multiple compounds for their biological activities. Among these, specific modifications in the structure led to enhanced antibacterial and anticancer properties, showcasing the importance of structural optimization in drug design .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the Knoevenagel condensation of 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehydes with thiazolidinedione derivatives. The reaction typically requires the use of a catalyst such as piperidine in alcohol solvents, leading to the formation of the desired thiazolidine derivatives .

Key Synthesis Steps:

- Knoevenagel Condensation : This reaction forms the core structure by combining aldehydes and thiazolidinediones.

- Characterization Techniques : The synthesized compounds are characterized using IR spectroscopy, NMR, and mass spectrometry to confirm their structures and purity.

Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinediones possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its effectiveness against multidrug-resistant strains, demonstrating minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 2 | Staphylococcus aureus |

| Compound B | 3 | Escherichia coli |

| Compound C | 4 | Klebsiella pneumoniae |

Anticancer Potential

The thiazolidinedione framework is known for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics .

Diabetes Management

Thiazolidinediones are recognized for their role in managing type 2 diabetes by improving insulin sensitivity. The incorporation of pyrazole moieties may enhance their pharmacological profiles, making them candidates for further development as antidiabetic agents .

Anti-inflammatory Effects

Research indicates that compounds with similar structural features can exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Several studies have documented the effectiveness of thiazolidinedione derivatives, including those similar to (Z)-2-(5-((3-(4-(allyloxy)-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid:

Case Study 1: Antibacterial Evaluation

A recent study synthesized various thiazolidinedione derivatives and tested their antibacterial activity against clinical isolates. The results showed that certain derivatives had potent activity against resistant strains, highlighting the need for novel antimicrobial agents .

Case Study 2: Anticancer Activity

A series of pyrazole-containing thiazolidinediones were evaluated for their anticancer properties against breast cancer cell lines. The results indicated significant cytotoxic effects, suggesting that these compounds could be developed into effective chemotherapeutics .

Propiedades

IUPAC Name |

2-[(5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S2/c1-3-11-32-19-9-10-20(16(2)12-19)23-17(14-28(26-23)18-7-5-4-6-8-18)13-21-24(31)27(15-22(29)30)25(33)34-21/h3-10,12-14H,1,11,15H2,2H3,(H,29,30)/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNXXOTTZGIDPO-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955888-88-7 | |

| Record name | [5-({3-[4-(ALLYLOXY)-2-METHYLPHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.